Monomethyl auristatin E intermediate-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

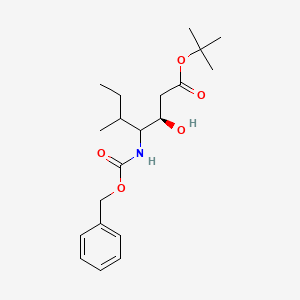

Structure

3D Structure

Properties

Molecular Formula |

C20H31NO5 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |

InChI |

InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1 |

InChI Key |

AZTSBAWJROLRIQ-BFHRDPOASA-N |

Isomeric SMILES |

CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis

A Note on "Monomethyl auristatin E intermediate-8" : Extensive searches of chemical databases and scientific literature did not yield a publicly documented, specific chemical entity identified as "this compound" with an associated CAS number. The nomenclature of intermediates in complex syntheses can vary between different research groups and patents, and may not always be publicly disclosed.

This guide will focus on the well-characterized and crucial precursor, Monomethyl auristatin E intermediate-9 , for which detailed technical information is readily available. This intermediate is a significant building block in the total synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).

Core Data Summary for Monomethyl auristatin E intermediate-9

This section summarizes the key chemical and physical properties of Monomethyl auristatin E intermediate-9.

| Property | Value | Reference(s) |

| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [1] |

| CAS Number | 120205-58-5 | [1] |

| Molecular Formula | C₂₂H₃₅NO₅ | [1][2] |

| Molecular Weight | 393.52 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [1] |

Role in the Synthesis of Monomethyl Auristatin E

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[3] Its high cytotoxicity makes it a powerful component of ADCs, which are designed to selectively deliver the toxic payload to cancer cells.[3][4] The synthesis of MMAE is a multi-step process that relies on the precise assembly of several chiral fragments.[3]

MMAE intermediate-9 is a critical building block in the convergent synthesis of the MMAE peptide backbone.[5] It provides a significant portion of the final structure with the correct stereochemistry, which is essential for the biological activity of MMAE.[1] The overall synthetic strategy involves the preparation of key intermediates, like intermediate-9, which are then coupled together to form the final pentapeptide-like structure of MMAE.[3]

Experimental Protocols

While detailed, proprietary industrial synthesis protocols are not fully public, the following outlines generalized experimental procedures based on published literature for the synthesis and subsequent use of intermediates like MMAE intermediate-9.

Synthesis of a Precursor to MMAE Intermediate-9

The formation of the core structure of intermediate-9 can be achieved through a stereoselective aldol (B89426) reaction followed by O-methylation.

1. Aldol Reaction:

-

Reactants: N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal and the lithium enolate of tert-butyl acetate (B1210297).[3]

-

Procedure: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, tert-butyl acetate is slowly added. After stirring, a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF is added. The reaction mixture is stirred at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate.[3]

2. O-methylation to Yield MMAE Intermediate-9:

-

Reactants: The purified aldol adduct from the previous step, a strong base (e.g., sodium hydride), and methyl iodide.[3]

-

Procedure: The aldol adduct is dissolved in anhydrous THF at 0 °C, and a strong base is added. After a period of stirring, methyl iodide is introduced, and the reaction is allowed to proceed overnight. The reaction is quenched with water, and the product, MMAE intermediate-9, is extracted and purified by column chromatography.[3]

Coupling of MMAE Intermediate-9 in MMAE Synthesis

Intermediate-9 is subsequently used in peptide coupling reactions to extend the peptide chain of MMAE.

Protocol using HATU as a coupling agent:

-

Reactants: The carboxylic acid of the N-terminally protected peptide fragment, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and MMAE intermediate-9.[2]

-

Procedure: The carboxylic acid component is pre-activated with HATU in anhydrous DMF. In a separate flask, intermediate-9 is dissolved in anhydrous DMF. The solution of intermediate-9 is then slowly added to the pre-activated acid mixture at 0 °C, followed by the dropwise addition of DIPEA. The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. The final coupled product is purified by flash column chromatography.[2]

Protocol using EDC/HOBt as coupling agents:

-

Reactants: N-Boc-Peptide-OH, MMAE intermediate-9, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), and DIPEA in anhydrous DCM (Dichloromethane).[2]

-

Procedure: The reactants are combined in anhydrous DCM under an inert atmosphere and cooled to 0 °C. EDC·HCl is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature to proceed for 12-24 hours. After workup, the desired coupled product is purified by silica (B1680970) gel chromatography.[2]

Quantitative Data

The following table presents representative yields and purity for key steps in the synthesis of MMAE, which are indicative of the efficiency of the synthetic process involving intermediates like intermediate-9. These values can vary based on reaction conditions and scale.[6][7]

| Synthetic Step | Typical Yield | Typical Purity (by HPLC) |

| Peptide Coupling | 70-90% | >95% |

| Deprotection Steps | >95% | >98% |

| Final Product (MMAE) after Purification | ~85% (from intermediate-9) | ≥98.5% |

Visualizations

Simplified Synthetic Workflow of MMAE

The following diagram illustrates a generalized workflow for the total synthesis of Monomethyl Auristatin E, highlighting the sequential nature of the process.

Caption: General workflow for the total synthesis of Monomethyl Auristatin E (MMAE).

Mechanism of Action of MMAE

Monomethyl auristatin E intermediate-9 itself does not have a direct biological signaling role; its importance lies in being a precursor to the highly cytotoxic MMAE.[5] The final product, MMAE, functions by inhibiting cell division.[4] The following diagram illustrates the mechanism of action of an MMAE-containing antibody-drug conjugate.

Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.[6]

References

The Crucial Role of Intermediate-8 in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent antineoplastic agent integral to the efficacy of several antibody-drug conjugates (ADCs). Its complex molecular architecture necessitates a sophisticated, multi-step total synthesis. A critical juncture in this synthetic pathway involves the formation and subsequent reaction of a key building block, often referred to in literature and commercial sources as Intermediate-8 . This technical guide provides an in-depth exploration of the role of Intermediate-8 in the MMAE synthesis pathway, offering detailed experimental protocols, quantitative data, and visualizations to aid researchers in this field.

While the numbering of intermediates can vary between different synthetic routes and publications, a pivotal and well-characterized intermediate in the convergent synthesis of MMAE is the N-terminal dipeptide fragment, N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester . For the purposes of this guide, we will refer to this compound as Intermediate-8, as it represents a common strategic disconnection point in the overall synthesis.

The Strategic Importance of Intermediate-8

The synthesis of MMAE is typically achieved through a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the final stages. This strategy offers several advantages over a linear synthesis, including higher overall yields and easier purification of intermediates.

Intermediate-8 constitutes the N-terminal dipeptide unit of MMAE. Its synthesis and purification are critical for the successful construction of the final pentapeptide-like structure. The presence of the N-methylated valine residue in Intermediate-8 introduces significant steric hindrance, making the peptide coupling steps challenging and requiring carefully optimized conditions to avoid racemization and ensure high yields.

Synthesis Pathway and the Role of Intermediate-8

The overall synthesis of MMAE can be conceptually divided into the preparation of three key fragments:

-

The N-terminal Dipeptide (Intermediate-8): N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester.

-

The Central Core: Comprising the unusual amino acids dolaisoleucine and dolaproine.

-

The C-terminal Unit: Norephedrine or a derivative thereof.

Intermediate-8 is synthesized and then coupled with the deprotected N-terminus of the central core fragment. The logical workflow is depicted below:

Experimental Protocols

The following are representative experimental protocols for the synthesis and subsequent utilization of Intermediate-8. Researchers should note that specific conditions may require optimization based on laboratory-specific reagents and equipment.

Protocol 1: Synthesis of Intermediate-8 (N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester)

This procedure involves the coupling of N-Cbz-N-methyl-L-valine with L-valine tert-butyl ester.

Materials:

-

N-((benzyloxy)carbonyl)-N-methyl-L-valine

-

L-valine tert-butyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of N-((benzyloxy)carbonyl)-N-methyl-L-valine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, suspend L-valine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Stir until a clear solution is obtained.

-

Add the solution from step 3 to the activated acid from step 2.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Intermediate-8.

Protocol 2: Deprotection of Intermediate-8 and Coupling with the Central Fragment

This protocol describes the removal of the Cbz protecting group from Intermediate-8 and its subsequent coupling to the dolaisoleucine-dolaproine fragment.

Materials:

-

Intermediate-8 (from Protocol 1)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Methanol (B129727) or Ethyl Acetate (B1210297)

-

Dolaisoleucyl-dolaproine fragment (with a free N-terminus)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Deprotection: Dissolve Intermediate-8 in methanol or ethyl acetate. Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected dipeptide (H-N-Me-Val-Val-OtBu).

-

Coupling: To a solution of the dolaisoleucyl-dolaproine fragment (1.0 eq) and the deprotected dipeptide from step 3 (1.1 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the resulting tetrapeptide fragment by chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and coupling of Intermediate-8. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Intermediate-8

| Reaction Step | Starting Materials | Product | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (HPLC, %) |

| Dipeptide Formation | N-Cbz-N-Me-L-Val, L-Val-OtBu | Intermediate-8 | DIC, HOBt | DCM | 85-95 | >95 |

Table 2: Utilization of Intermediate-8 in Fragment Coupling

| Reaction Step | Key Reactants | Product | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (HPLC, %) |

| Cbz Deprotection | Intermediate-8 | H-N-Me-Val-Val-OtBu | H₂, Pd/C | MeOH | 95-99 | >98 |

| Fragment Coupling | H-N-Me-Val-Val-OtBu, Dil-Dap fragment | N-Me-Val-Val-Dil-Dap fragment | PyBOP, DIPEA | DMF | 75-85 | >90 |

Visualization of Key Processes

The following diagrams illustrate the chemical structures and reaction pathways discussed.

Conclusion

Intermediate-8, the N-terminal dipeptide fragment, plays a pivotal role in the convergent synthesis of MMAE. Its successful and high-purity synthesis is a critical determinant of the overall efficiency of the total synthesis. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of ADC development, providing a solid foundation for the synthesis of this complex and vital molecule. Careful execution of the described experimental procedures and rigorous purification of the intermediates are paramount to achieving the high-purity MMAE required for clinical applications.

An In-depth Technical Guide to Monomethyl Auristatin E (MMAE) and its Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE), a potent antimitotic agent integral to the development of antibody-drug conjugates (ADCs). While the specific molecular weight for "Monomethyl auristatin E intermediate-8" is not publicly available, this document details the synthesis of MMAE, focusing on known intermediates and the final active compound. It includes experimental protocols, quantitative data, and pathway diagrams to support research and development in this field.

Quantitative Data Summary

The following table summarizes the molecular weights of Monomethyl auristatin E and a key synthetic precursor, intermediate-9.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Monomethyl auristatin E (MMAE) | C₃₉H₆₇N₅O₇ | 717.98[1] |

| tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (Intermediate-9) | C₂₅H₄₁NO₅ | 435.60 |

The Synthetic Pathway of Monomethyl Auristatin E

The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several chiral amino acid and peptide fragments. A convergent approach is typically employed, where key intermediates are synthesized separately before being combined to form the final pentapeptide-like structure.

A generalized workflow for the synthesis of MMAE is outlined below. This process highlights the formation of key peptide bonds and the introduction of unique structural motifs characteristic of the auristatin family.

Generalized Synthetic Workflow for MMAE

Experimental Protocols

The following are generalized experimental protocols for key stages in the synthesis of MMAE, based on established chemical literature.[2]

Peptide Coupling

A representative procedure for the coupling of amino acid intermediates:

-

Activation: Dissolve the N-protected amino acid (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Amine Component: To this solution, add the amino-deprotected peptide fragment (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Boc-Deprotection

A standard protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group:

-

Reaction: Dissolve the Boc-protected peptide in a solution of 4M HCl in 1,4-dioxane.

-

Incubation: Stir the solution at room temperature for 1 hour.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the hydrochloride salt of the deprotected peptide. This product is often used in the subsequent coupling step without further purification.

Mechanism of Action: Microtubule Disruption

MMAE exerts its potent cytotoxic effects by inhibiting cell division.[3] As a tubulin inhibitor, it disrupts the dynamics of microtubule assembly and disassembly, a process critical for the formation of the mitotic spindle during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. In the context of an ADC, the MMAE payload is released into the target cancer cell following the internalization and lysosomal degradation of the ADC.

The signaling pathway illustrating the mechanism of action of an MMAE-based ADC is depicted below.

Mechanism of Action of MMAE-based ADCs

References

From Sea Hare to Synthesis: A Technical History of Auristatin Intermediates

This technical guide provides an in-depth exploration of the discovery and history of auristatin intermediates, pivotal components in the development of modern antibody-drug conjugates (ADCs). We trace the journey from the initial isolation of their natural product precursors to the sophisticated, fully synthetic routes that produce key intermediates like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

The Natural Origin: Discovery of Dolastatin 10

The story of auristatins begins with the discovery of dolastatin 10, a potent antineoplastic agent.[1] In 1987, the research group of Professor George R. Pettit at Arizona State University isolated this natural pentapeptide from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[1][2][3] The isolation was a monumental task; researchers processed approximately 1,600 kg of the sea hare to obtain constituents in minuscule yields of 10⁻⁶ to 10⁻⁷%.[2][4]

Dolastatin 10 demonstrated extraordinary cytotoxic activity against a variety of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations.[1] Its mechanism of action was identified as the potent inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1] Despite its remarkable potency, dolastatin 10's clinical development was hampered by a narrow therapeutic window and significant side effects in human trials.[1][6][7]

The Synthetic Evolution: From Dolastatin Analogs to Auristatins

The challenges associated with dolastatin 10 spurred extensive research into synthetic analogues to improve its pharmacological profile while preserving its high cytotoxicity.[1] These synthetic derivatives were collectively termed "auristatins." Early structure-activity relationship (SAR) studies focused on modifying the C-terminal dolaphenine (Doe) residue, leading to the creation of compounds like auristatin PE, which showed that this part of the molecule could be altered while retaining activity.[1][8]

A pivotal breakthrough came from researchers at Seattle Genetics (now Seagen). They developed monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) by modifying the N-terminus of the peptide backbone.[1] Specifically, they replaced the N,N-dimethylvaline (Dov) unit of earlier auristatins with N-methylvaline.[1] This seemingly minor modification was crucial, as it introduced a secondary amine. This amine served as an ideal attachment point for linker chemistries, enabling the stable conjugation of the highly potent auristatin payload to a monoclonal antibody, thereby creating the modern ADC.[1][3]

Auristatin Intermediates and Synthesis Strategy

The total synthesis of auristatins is a complex undertaking due to the presence of several unique, chiral amino acid units. The parent dolastatin 10 structure is comprised of five key building blocks: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and the C-terminal amine, dolaphenine (Doe).[5]

The synthesis of MMAE and its intermediates typically follows a convergent strategy, where different fragments of the molecule are prepared separately before being coupled together.[9] A crucial building block in this process is often referred to as "intermediate-9," which is chemically defined as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[9] This intermediate contains the essential stereocenters that form a significant portion of the N-terminal backbone of the final MMAE molecule.[9]

Quantitative Data

The potency of these compounds has been extensively documented. The transition from the natural product to the synthetic analogues for ADCs was driven by the need to harness this sub-nanomolar cytotoxicity in a targeted manner.

Table 1: Cytotoxicity of Dolastatin 10 and Analogues

| Compound | Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |

|---|---|---|---|

| Dolastatin 10 | HT-29 (Colon) | 0.06 | [2] |

| Dolastatin 10 | MCF7 (Breast) | 0.03 | [2] |

| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [2] |

| MMAE (Free Drug) | Various | 0.14 - 0.5 |[10][11] |

Table 2: Key Structural Units and Modifications

| Position | Dolastatin 10 Unit | MMAE Unit | MMAF Unit | Significance of Change |

|---|---|---|---|---|

| P1 (N-Terminus) | Dolavaline (Dov) | Monomethyl-valine | Monomethyl-valine | Creates secondary amine for linker attachment. |

| P2 | Valine | Valine | Valine | Core structure retained for tubulin binding. |

| P3 | Dolaisoleuine (Dil) | Dolaisoleuine (Dil) | Dolaisoleuine (Dil) | Core structure retained for tubulin binding. |

| P4 | Dolaproine (Dap) | Dolaproine (Dap) | Dolaproine (Dap) | Core structure retained for tubulin binding. |

| P5 (C-Terminus) | Dolaphenine (Doe) | Norephedrine analog | Phenylalanine analog | C-terminal modifications fine-tune properties like hydrophilicity. |

General Experimental Protocols

While specific, proprietary protocols vary, the synthesis of auristatin intermediates generally relies on established principles of solution-phase peptide chemistry. Recent patents describe processes for the preparation and purification of MMAE and other derivatives.[12][13][14]

-

Peptide Coupling: The assembly of the peptide backbone is achieved through sequential coupling reactions. Amide bonds are formed between the carboxyl group of one intermediate and the amino group of another. This is facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]

-

Protection/Deprotection: Throughout the synthesis, reactive functional groups (amines, carboxylates) on the amino acid intermediates are protected with chemical moieties like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[2][9] These protecting groups prevent unwanted side reactions and are selectively removed at appropriate steps, often using acids like trifluoroacetic acid (TFA) or conditions like catalytic hydrogenation.[2]

-

Purification: After key coupling or deprotection steps, the intermediates must be rigorously purified. The primary method used is column chromatography on a silica (B1680970) gel stationary phase, which separates the desired product from unreacted starting materials, reagents, and byproducts.[15] The purity and identity of intermediates are confirmed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Mechanism of Action in ADCs

The success of auristatin intermediates in oncology is realized through their incorporation into ADCs. The ADC selectively delivers the potent cytotoxic payload to cancer cells expressing a specific surface antigen, thereby increasing the therapeutic window.

Conclusion

The history of auristatin intermediates is a prime example of natural product chemistry evolving into precision-engineered therapeutics. The journey from the laborious isolation of dolastatin 10 from a marine mollusk to the strategic, multi-step synthesis of MMAE and MMAF highlights the critical role of synthetic chemistry in modern drug development. The creation of intermediates with functionalities designed for linker attachment was the essential innovation that unlocked the potential of these ultra-potent cytotoxins, transforming them into cornerstone payloads for a growing class of successful antibody-drug conjugates.[1] Ongoing research continues to explore novel auristatin analogues and intermediates to further optimize the efficacy and safety of targeted cancer therapies.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 13. US20240108744A1 - Auristatin derivatives and conjugates thereof - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Monomethyl Auristatin E and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Monomethyl auristatin E (MMAE) and its intermediates. Given the limited publicly available quantitative solubility data for Monomethyl auristatin E intermediate-8, this document expands its scope to include solubility information for the final active pharmaceutical ingredient, MMAE, and another key intermediate, MMAE intermediate-9. This information is critical for process development, formulation, and scale-up in the manufacturing of antibody-drug conjugates (ADCs).

Monomethyl auristatin E is a highly potent antineoplastic agent and a critical component of several clinically approved and investigational ADCs.[1] As an integral part of the synthesis of MMAE, understanding the solubility of its intermediates, such as intermediate-8, is crucial for efficient and scalable production.[2]

Solubility Data

Table 1: Solubility of Monomethyl Auristatin E (MMAE)

| Solvent System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL (66.85 mM) | Saturation unknown.[3] |

| Ethanol | ~25 mg/mL | - |

| Dimethylformamide (DMF) | ~20 mg/mL | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | - |

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.62 mg/mL (3.65 mM) | Clear solution; requires ultrasonic treatment.[3] |

| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.62 mg/mL (3.65 mM) | Clear solution.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |

| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |

| 10% Ethanol, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |

| 1% DMSO, 99% Saline | ≥ 0.52 mg/mL (0.72 mM) | Clear solution.[3] |

| Water | < 0.1 mg/mL | Insoluble.[3] |

Table 2: Solubility of Monomethyl Auristatin E Intermediate-9

| Solvent | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Immunomart[4] |

Experimental Protocols

The following is a general protocol for determining the equilibrium solubility of pharmaceutical intermediates, such as this compound, using the widely accepted shake-flask method.[4]

Objective: To determine the saturation solubility of a compound in a specific solvent system at a controlled temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Analysis:

-

Data Interpretation:

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Visualizations

To provide a clearer understanding of the context and processes involved, the following diagrams illustrate the general synthetic pathway of MMAE and the experimental workflow for solubility determination.

Caption: General Synthetic Pathway of MMAE.

Caption: Shake-Flask Solubility Determination Workflow.

References

Structural Elucidation of MMAE Synthesis Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of key precursors in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent and a critical payload in antibody-drug conjugates (ADCs). The synthesis of MMAE is a complex, multi-step process, and rigorous characterization of its precursors is essential to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient.[1] This document details the primary synthetic strategies, experimental protocols for structural analysis, and key analytical data for the principal intermediates.

Overview of MMAE Synthesis Strategies

The total synthesis of MMAE, a synthetic analogue of the natural product dolastatin 10, is typically achieved through a convergent synthesis approach.[1] This strategy involves the independent synthesis of key fragments, which are then coupled to form the final pentapeptide-like structure. The core precursors include unique amino acid derivatives such as dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe), as well as di- and tri-peptide intermediates.[1][2] Linear synthesis, often employing solid-phase peptide synthesis (SPPS), can also be utilized, though the convergent approach is often favored for its efficiency in later stages.[2]

The structure of MMAE consists of five units, often denoted P1 through P5, starting from the N-terminus. These are typically N-methyl-L-valine (P1), L-valine (P2), dolaisoleucine (P3), dolaproine (P4), and dolaphenine (P5).[2][3] The synthesis of these precursors and their subsequent coupling is a critical aspect of MMAE production.

Synthesis and Structural Elucidation of Key Precursors

The following sections detail the synthesis and analytical characterization of the primary precursors of MMAE.

Dolaisoleucine (Dil)

Dolaisoleucine is a unique amino acid that forms a central part of the MMAE backbone. Its synthesis and protection are crucial initial steps.

Experimental Protocol: Synthesis of Boc-L-Val-L-Dil-OMe

-

Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to obtain the methyl ester.[1]

-

Boc Deprotection: The resulting methyl ester is dissolved in a 4M HCl solution in 1,4-dioxane (B91453) and stirred for 1 hour at room temperature to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

Peptide Coupling: In a separate vessel, Boc-L-Valine is dissolved in dichloromethane (B109758) (DCM) and activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C for 30 minutes. A solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM is then added. The mixture is stirred overnight at room temperature.[1]

-

Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to yield the dipeptide Boc-L-Val-L-Dil-OMe.[1]

Dolaproine (Dap)

Dolaproine is another non-standard amino acid integral to the MMAE structure. Its stereoselective synthesis is a key challenge. The synthesis often involves an aldol (B89426) condensation between an (S)-proline-derived aldehyde and a chiral propionate.[4]

Experimental Protocol: Synthesis of N-Boc-dolaproine

A stereoselective synthesis of N-Boc-dolaproine can be achieved through the condensation of a chiral oxazolidinone with S-prolinal using dibutylboron triflate to direct the stereochemistry of the aldol reaction. This is followed by methylation and cleavage of the amide to yield N-Boc-dolaproine.[5]

Dolaphenine (Doe)

Dolaphenine is the C-terminal unit of MMAE. Its synthesis presents the challenge of maintaining the stereochemical integrity of the carbon adjacent to the thiazole (B1198619) ring.[6] An efficient synthesis route involves the cyclodehydration of Cbz-protected phenylalanine and cysteine precursors to form a thiazoline, followed by a Ni(0)-promoted decarbonylative aromatization to create the thiazole ring with retention of stereochemistry.[6]

N-Methyl-L-valine

The N-terminal amino acid of MMAE is N-methyl-L-valine.

Experimental Protocol: N-methylation of L-Valine

-

To a solution of L-valine in methanol, paraformaldehyde and sodium cyanoborohydride are added.[1]

-

The mixture is stirred at room temperature for 24 hours.[1]

-

For purification, the reaction mixture is first acidified with 1N HCl and then basified with 1N NaOH.[1]

-

The product is extracted with diethyl ether, and the organic layer is dried and concentrated to obtain N-methyl-L-valine.[1]

Analytical Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural elucidation and purity assessment of MMAE precursors.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of MMAE precursors and the final product. Chiral HPLC is also crucial for confirming the stereochemical integrity of the amino acid precursors, as diastereomeric impurities can impact the biological activity of the final ADC.[7]

Table 1: Typical RP-HPLC Parameters for Purity Analysis [8]

| Parameter | Value |

| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 214 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the precursors and to identify impurities. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 2: Typical Mass Spectrometry Parameters for Molecular Weight Confirmation [8]

| Parameter | Value |

| Instrumentation | High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Range | 100-1000 m/z |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 175 V |

| Gas Temperature | 325°C |

| Sheath Gas Flow | 11 L/min |

Table 3: Observed Mass Spectrometry Fragments for MMAE [4]

| m/z | Ion |

| 718.4 | [M+H]⁺ |

| 740.4 | [M+Na]⁺ |

| 756.4 | [M+K]⁺ |

| 496.3 | MMAE-specific MS/MS fragment from [M+Na]⁺ precursor |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of MMAE and its precursors. 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, ROESY) experiments are used to determine the chemical structure, connectivity of atoms, and stereochemistry.[3][7] The presence of two conformers (cis and trans) of MMAE in solution can be distinguished and characterized by detailed 2D ROESY analysis.[3]

Experimental Protocol: NMR Spectroscopy for Structural Confirmation [7]

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[7]

-

Sample Preparation: Dissolve 5-10 mg of the precursor in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[7]

-

1D NMR Experiments:

-

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for stereochemical assignments.[3]

-

-

Data Analysis: Compare the acquired spectra with published data or a well-characterized reference standard to confirm the structure and identify any unexpected signals that may indicate impurities.[7]

Table 4: Key ¹H NMR Signals for MMAE Conformers in DMSO-d6 [3]

| Proton | Conformer A (cis) δ (ppm) | Conformer B (trans) δ (ppm) |

| H-4 (dolaproine) | ~3.8 | ~3.4 |

| H-7a/b (dolaproine) | Separated by ~0.49 ppm | Separated by ~0.17 ppm |

| H-2 (dolaisoleucine) | ~4.2 | ~4.0 |

Note: Exact chemical shifts can vary based on experimental conditions. This table highlights key differences between the two major conformers.

Visualizing Synthesis and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the convergent synthesis pathway for MMAE and a typical analytical workflow for the characterization of its precursors.

Caption: Convergent synthesis pathway for MMAE.

References

- 1. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dolastatin 10 Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a potent antineoplastic pentapeptide isolated from the marine sea hare Dolabella auricularia, has served as a pivotal lead compound in the development of novel anticancer agents.[1][2] Its remarkable cytotoxicity, often in the nanomolar to picomolar range, is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division.[1][3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[4] However, the therapeutic window of dolastatin 10 itself was found to be narrow in clinical trials. This has spurred extensive research into the synthesis and evaluation of dolastatin 10 analogues with improved pharmacological profiles. This technical guide provides an in-depth overview of the foundational research on dolastatin 10 analogues, focusing on their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies employed in their evaluation.

Structure-Activity Relationships of Dolastatin 10 Analogues

The pentapeptide structure of dolastatin 10 consists of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), with a C-terminal dolaphenine (Doe) residue.[4] Structure-activity relationship studies have revealed that modifications at various positions can significantly impact the cytotoxicity and overall pharmacological properties of these analogues.

N-Terminal (Dov) Modifications

Modifications at the N-terminal dolavaline (Dov) residue have been explored to enhance potency and improve physicochemical properties. The development of monomethyl auristatin F (MMAF) involved modifications at this terminus.[1] Further studies have shown that introducing α,α-disubstituted amino acids at the N-terminus can lead to analogues with excellent potencies in tumor cell proliferation assays and unique ADME (absorption, distribution, metabolism, and excretion) characteristics.[1]

C-Terminal (Doe) Modifications

The C-terminal dolaphenine (Doe) residue has been a key target for modification to create analogues suitable for conjugation to monoclonal antibodies, leading to the development of antibody-drug conjugates (ADCs). A prominent example is monomethyl auristatin E (MMAE), a derivative of auristatin E, which is widely used as a payload in ADCs.[5] Replacing the Doe unit with other aromatic structures containing esters or amides has been shown to be crucial for enhancing the in vitro activity of certain analogues.[1]

Modifications of Central Residues (Val, Dil, Dap)

While the N- and C-termini have been the primary focus of modifications, alterations to the central amino acid residues have also been investigated.

-

Valine (Val): Introduction of heteroatoms, such as an azide (B81097) group, into the valine residue has yielded potent analogues, particularly when combined with a phenylalanine-derived P5 subunit.[6]

-

Dolaisoleuine (Dil): The Dil unit is considered essential for the cytotoxicity of dolastatins.[1] The stereochemistry at positions 18 and 19 within the dolaisoleucine moiety is critical for the inhibition of tubulin polymerization.[7]

-

Dolaproine (Dap): Introducing an azide functional group into the Dap subunit has been shown to enhance cytotoxic activity in vitro.[1] Analogues with azide modifications in both the P2 (Val) and P4 (Dap) positions have demonstrated enhanced cytotoxicity compared to MMAE.[5][8]

Quantitative Data on Dolastatin 10 Analogues

The following tables summarize the in vitro cytotoxic activities of selected dolastatin 10 analogues against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Analogue/Compound | Cell Line | IC50/GI50 (nM) | Reference |

| Dolastatin 10 | L1210 Leukemia | 0.03 | [1] |

| Dolastatin 10 | NCI-H69 (SCLC) | 0.059 | [1] |

| Dolastatin 10 | DU-145 (Prostate) | 0.5 | [1] |

| Dolastatin 10 | HT-29 (Colon) | 0.06 | [1] |

| Dolastatin 10 | MCF7 (Breast) | 0.03 | [1] |

| Analogue with Azide at P2 and P4 | - | 0.057 | [5] |

| MMAF Analogue (N-terminal mod) | HCT 116 (Colon) | More cytotoxic than MMAF | [1] |

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

The primary mechanism of action of dolastatin 10 and its analogues is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

A key downstream event in dolastatin 10-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2.[9] Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, leading to its inactivation and promoting apoptosis.[1] This reactivation of the apoptotic pathway is a crucial aspect of the anticancer activity of these compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Dolastatin 10 analogue stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

-

Compound Treatment: Prepare serial dilutions of the dolastatin 10 analogue in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]

-

Incubation with MTT: Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the polymerization of tubulin into microtubules by monitoring the increase in turbidity (light scattering).[8]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[8]

-

GTP solution (100 mM stock)

-

Glycerol

-

Dolastatin 10 analogue stock solution (in DMSO)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[8] Keep this solution on ice.

-

Compound Preparation: Prepare serial dilutions of the dolastatin 10 analogue in General Tubulin Buffer. The final concentration in the assay will be 1/10th of this concentration.

-

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions, positive control, or negative control to the respective wells.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin working solution to each well.[8]

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C). Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[8]

-

Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve. Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value.[8]

Visualizations

Experimental Workflow for Cytotoxicity and Tubulin Polymerization Assays

Caption: Workflow for determining cytotoxicity and tubulin polymerization inhibition.

Signaling Pathway of Dolastatin 10 Analogue-Induced Apoptosis

Caption: Dolastatin 10 analogues induce apoptosis via tubulin inhibition.

Conclusion

The foundational research on dolastatin 10 analogues has paved the way for the development of highly potent anticancer agents, particularly as payloads in antibody-drug conjugates. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent inhibition of tubulin polymerization and cytotoxicity. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel dolastatin 10 analogues with improved therapeutic potential. Further research in this area holds promise for the generation of next-generation anticancer therapies with enhanced efficacy and safety profiles.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes & Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Monomethyl Auristatin E (MMAE) Intermediate-8, a crucial precursor in the synthesis of the potent anti-cancer agent MMAE. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and its subsequent conjugation in antibody-drug conjugates (ADCs).[1] This document outlines common purification techniques, including normal-phase and reversed-phase chromatography, and provides protocols for purity analysis.

MMAE is a synthetic antineoplastic agent that is a key component of several ADCs.[2] It functions by inhibiting cell division through the disruption of microtubule assembly, ultimately leading to apoptosis.[2] The multi-step synthesis of MMAE requires rigorous purification of its intermediates to ensure the final product's high purity and efficacy.[1]

Data Presentation: Purification Techniques for MMAE Intermediate-8

The following table summarizes common chromatographic techniques used for the purification of MMAE Intermediate-8 and related peptide fragments. The choice of method depends on the polarity of the intermediate and the nature of the impurities.

| Purification Technique | Stationary Phase | Mobile Phase System | Separation Principle | Typical Purity Achieved |

| Normal-Phase Flash Chromatography | Silica (B1680970) Gel | Heptane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | Adsorption; separation based on polarity. | >95% |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 or C8 | Water/Acetonitrile (B52724) with 0.1% TFA or Formic Acid | Partition; separation based on hydrophobicity.[3] | >99%[2] |

| Non-Chromatographic Crystallization/Precipitation | N/A | Toluene/n-heptane or Water | Solubility differences.[4][5] | Variable, often used for crude purification. |

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Purification of MMAE Intermediate-8

This protocol is suitable for the purification of moderately polar intermediates from less polar or more polar impurities.

1. Sample Preparation: a. Dissolve the crude MMAE Intermediate-8 in a minimal amount of dichloromethane (DCM). b. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture under reduced pressure until a free-flowing powder is obtained.

2. Column Preparation: a. Select a silica gel cartridge with a capacity appropriate for the amount of crude material. b. Equilibrate the column with the initial mobile phase mixture (e.g., 100% Heptane or a low percentage of Ethyl Acetate in Heptane).

3. Chromatographic Separation: a. Load the prepared sample onto the top of the equilibrated column. b. Begin the elution with the initial mobile phase. c. Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate (or Methanol if using a DCM/MeOH system). A typical gradient might be from 0% to 50% Ethyl Acetate in Heptane over 20-30 column volumes. d. Monitor the elution of compounds using a UV detector (220 nm and 254 nm) or by thin-layer chromatography (TLC) analysis of the collected fractions.[6]

4. Fraction Pooling and Concentration: a. Collect fractions containing the pure desired product based on the UV chromatogram or TLC analysis. b. Combine the pure fractions and concentrate them under reduced pressure to yield the purified MMAE Intermediate-8.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) Purification of MMAE Intermediate-8

This protocol is ideal for achieving high purity of the intermediate, particularly for removing closely related structural impurities.[2]

1. Sample Preparation: a. Dissolve the crude or partially purified MMAE Intermediate-8 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile and water, to a concentration of approximately 10-50 mg/mL.[7] b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column: a. System: Preparative HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column (e.g., 20 mm x 150 mm, 5 µm particle size) is commonly used.[6] c. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6] d. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]

3. Chromatographic Separation: a. Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B). b. Inject the prepared sample onto the column. c. Elute the sample using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.[6] d. Flow Rate: A typical flow rate for a preparative column of this size is 15-20 mL/min.[6] e. Detection: Monitor the elution at 220 nm and 280 nm.[1]

4. Fraction Collection and Product Isolation: a. Collect fractions corresponding to the main product peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the fractions with the desired purity (>99%). d. Remove the acetonitrile from the pooled fractions by rotary evaporation. e. Lyophilize the remaining aqueous solution to obtain the purified MMAE Intermediate-8 as a white solid.[2]

Mandatory Visualizations

References

The Convergent Synthesis of Monomethyl Auristatin E (MMAE): Application Notes on the Strategic Use of Intermediate-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in the development of antibody-drug conjugates (ADCs). Its intricate structure necessitates a sophisticated and well-orchestrated synthetic strategy. A convergent synthesis approach, which involves the preparation of complex fragments that are later combined, is often employed to maximize efficiency and yield. Within this strategy, the use of key building blocks, such as Monomethyl auristatin E intermediate-8, is crucial for the successful construction of the final, highly cytotoxic molecule.

This document provides detailed application notes and protocols pertaining to the use of "this compound" in the convergent synthesis of MMAE. While specific, publicly available, detailed protocols for the direct synthesis and subsequent coupling of an intermediate explicitly named "intermediate-8" are limited, this guide is based on established principles of peptide synthesis relevant to the assembly of MMAE and related complex molecules. The protocols and data presented herein are representative of the methodologies employed for the coupling of similar advanced intermediates in a convergent synthesis workflow.

The Role of Intermediate-8 in Convergent MMAE Synthesis

In a convergent synthesis of MMAE, the overall molecule is typically dissected into several key fragments that are synthesized independently before their final assembly. "Intermediate-8" is understood to be a significant fragment of the MMAE backbone. The general strategy involves the coupling of this advanced intermediate with other pre-synthesized fragments to form the complete pentapeptide-like structure of MMAE. This approach offers several advantages over a linear synthesis, including higher overall yields and easier purification of intermediates.

The logical workflow for a convergent synthesis of MMAE utilizing a key intermediate is depicted below. This diagram illustrates the independent synthesis of major fragments followed by their sequential coupling to yield the final product.

Caption: Convergent synthesis workflow for MMAE highlighting the coupling of Intermediate-8.

Experimental Protocols

The following protocols are generalized procedures for the key steps in a convergent synthesis of MMAE involving an advanced intermediate like "intermediate-8." These protocols are based on standard peptide coupling and purification techniques commonly used in the synthesis of complex peptide-like molecules.

Protocol 1: Peptide Coupling of Intermediate-8 with a C-terminal Fragment

Objective: To couple "Intermediate-8" with a pre-synthesized C-terminal fragment of MMAE.

Materials:

-

Intermediate-8

-

C-terminal MMAE fragment (with a free amine)

-

Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the C-terminal MMAE fragment (1.0 equivalent) and the coupling agent (1.1 equivalents) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid group of the fragment.

-

Coupling Reaction: In a separate flask, dissolve Intermediate-8 (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated C-terminal fragment solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).

Protocol 2: Purification and Characterization of the Coupled Product

Objective: To purify and confirm the identity of the product from the coupling reaction.

Materials:

-

Crude coupled product

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass Spectrometer (e.g., ESI-MS)

-

NMR Spectrometer

-

Appropriate solvents for HPLC and NMR

Procedure:

-

HPLC Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

-

Purify the product using a preparative reverse-phase HPLC system with a suitable column (e.g., C18) and a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid).

-

Collect the fractions containing the desired product and combine them.

-

Lyophilize the combined fractions to obtain the pure product.

-

-

Purity Analysis:

-

Assess the purity of the final product using analytical reverse-phase HPLC.

-

-

Structural Confirmation:

-

Mass Spectrometry: Confirm the molecular weight of the purified product using high-resolution mass spectrometry.

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the coupled product.

-

Data Presentation

The following tables summarize representative quantitative data for the key steps in a convergent MMAE synthesis. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the exact nature of the intermediates used.

Table 1: Representative Reaction Parameters for Peptide Coupling

| Parameter | Value |

| Reactants | |

| Intermediate-8 | 1.05 equivalents |

| C-terminal Fragment | 1.0 equivalent |

| Coupling Agent (HATU) | 1.1 equivalents |

| Base (DIPEA) | 2.0 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours |

| Yield and Purity | |

| Crude Yield | >90% |

| Purity after Chromatography | >95% |

Table 2: Analytical Data for a Representative Coupled Intermediate

| Analytical Technique | Expected Result |

| Analytical HPLC | |

| Purity | ≥98% |

| Retention Time | Dependent on specific fragment and conditions |

| High-Resolution Mass Spectrometry (HRMS) | |

| [M+H]⁺ | Calculated mass ± 5 ppm |

| ¹H NMR | |

| Chemical Shifts | Consistent with the proposed structure |

| Integration | Proportional to the number of protons |

| ¹³C NMR | |

| Chemical Shifts | Consistent with the proposed structure |

Signaling Pathway and Mechanism of Action

MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network, which is essential for mitosis. The following diagram illustrates the mechanism of action of an MMAE-containing ADC.

Application Notes and Protocols for the Scale-up Synthesis of a Key Dipeptide Intermediate of Monomethyl Auristatin E (MMAE)

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical cytotoxic payload used in several approved antibody-drug conjugates (ADCs) for cancer therapy.[1][2] The complex, multi-step synthesis of MMAE requires robust and scalable production of its unique amino acid and peptide fragment intermediates.[2] Maintaining stereochemical integrity, managing hazardous reagents, and achieving the high purity required for clinical applications are significant challenges in scaling up its synthesis.[1][3]

This document provides a detailed protocol for the scale-up synthesis of a crucial dipeptide intermediate, Boc-Dolaproinyl-Dolaisoleuine methyl ester . This intermediate is formed by the coupling of two non-proteinogenic amino acid derivatives, Boc-Dolaproine (Boc-Dap) and Dolaisoleuine methyl ester (Dil-OMe), which represent key building blocks in the convergent synthesis of the MMAE pentapeptide backbone.[2][3]

Synthesis Overview

The synthesis strategy focuses on the solution-phase peptide coupling of the carboxylic acid of Boc-Dap with the amine of Dil-OMe. This reaction is a critical step that requires careful selection of coupling reagents and reaction conditions to maximize yield and minimize racemization, a common side reaction in peptide chemistry.[4]

The overall workflow involves:

-

Preparation of Starting Materials: Ensuring the quality and availability of Boc-Dap and Dil-OMe HCl salt.

-

Peptide Coupling Reaction: Activation of the carboxylic acid of Boc-Dap and subsequent reaction with Dil-OMe.

-

Aqueous Work-up: Quenching the reaction and removing water-soluble byproducts.

-

Purification: Isolation and purification of the target dipeptide intermediate.

Experimental Protocol: Scale-up Synthesis of Boc-Dap-Dil-OMe

This protocol is adapted from established synthetic routes for auristatin analogues and is intended for researchers trained in organic synthesis.[2] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |

| Boc-Dolaproine (Boc-Dap) | C₁₅H₂₇NO₅ | 301.38 | 1.00 | 301.4 g | 1.00 |

| Dolaisoleuine methyl ester HCl salt (Dil-OMe·HCl) | C₁₄H₂₈ClNO₃ | 293.84 | 1.05 | 308.5 g | 1.05 |

| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.13 | 1.20 | 162.2 g | 1.20 |

| EDC·HCl (EDC) | C₈H₁₈ClN₃ | 191.70 | 1.20 | 220.0 g | 1.20 |

| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | 3.00 | 509 mL | 3.00 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 5.0 L | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2.0 L | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 2.0 L | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | 1.0 L | - |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | MgSO₄ | 120.37 | - | 200 g | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - |

Reaction Procedure

-

Dissolution: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Boc-Dolaproine (301.4 g, 1.00 mol), Dolaisoleuine methyl ester HCl salt (308.5 g, 1.05 mol), and Hydroxybenzotriazole (HOBt) (162.2 g, 1.20 mol).

-

Solvent Addition: Add Dichloromethane (DCM, 5.0 L) to the reactor and stir the mixture to form a suspension.

-

Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

-

Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 509 mL, 3.00 mol) to the suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Coupling Agent Addition: Once the temperature is stable at 0-5 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 220.0 g, 1.20 mol) portion-wise over 45-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material (Boc-Dap) is consumed.

Work-up and Purification

-

Quenching: Upon completion, cool the reaction mixture back to 10-15 °C.

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2 x 1.0 L)

-

Saturated NaHCO₃ solution (2 x 1.0 L)

-

Brine (1 x 1.0 L)

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄, 200 g), filter, and wash the solid with DCM (2 x 250 mL).

-

Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.

-

Crystallization/Purification:

-

Dissolve the crude oil in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place in a refrigerator (0-4 °C) for 12 hours to induce crystallization.

-

Filter the resulting solid, wash with cold hexanes, and dry under vacuum at 40 °C to a constant weight.

-

Expected Results

| Parameter | Typical Value |

| Product | Boc-Dolaproinyl-Dolaisoleuine methyl ester |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Purity (HPLC) | >98% |

Visualization of Workflow

Synthesis Workflow Diagram

Caption: Workflow for the scale-up synthesis of the Boc-Dap-Dil-OMe intermediate.

Safety and Handling

-

Hazardous Reagents: EDC·HCl is a sensitizer (B1316253) and irritant. DIPEA is corrosive and flammable. DCM is a suspected carcinogen. Handle these reagents with extreme care, using engineering controls (fume hood) and appropriate PPE (gloves, safety glasses, lab coat).[1]

-

Reaction Conditions: The coupling reaction is exothermic, particularly during the addition of DIPEA and EDC. Maintain strict temperature control to prevent runaway reactions and minimize side product formation.[4]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Quality Control

The purity of the final intermediate is crucial for the successful synthesis of the full MMAE molecule.[5]

-

HPLC Analysis: Use a reversed-phase HPLC method (e.g., C18 column) to determine the purity of the final product and identify any impurities.[4][5]

-

Structural Confirmation: Confirm the identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Chiral Purity: Assess the chiral purity using a suitable chiral HPLC method to ensure no significant racemization has occurred during the coupling step.[4]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Monomethyl Auristatin E (MMAE) Intermediate-8

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs).[1][2] The intricate, multi-step synthesis of MMAE involves the sequential coupling of several amino acid and peptide fragments.[3] Ensuring the purity of each intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of MMAE Intermediate-8, a key precursor in the MMAE synthetic pathway.

MMAE Intermediate-8 is a hydrophobic peptide fragment that requires efficient separation from process-related impurities, such as deletion sequences or incompletely deprotected analogues. Reversed-phase HPLC is the predominant technique for purifying peptides and complex organic molecules due to its high resolution and the volatility of its mobile phases, which simplifies product recovery.[4][5] The protocol described herein provides a reliable method for achieving high purity of MMAE Intermediate-8, suitable for researchers, scientists, and professionals in the field of drug development and manufacturing.

Materials and Methods

Instrumentation:

-

Preparative HPLC system with a gradient pump and a UV-Vis detector

-

Analytical HPLC system with a UV-Vis detector for fraction analysis

Consumables and Reagents:

-

Crude MMAE Intermediate-8

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol for sample dissolution and system flushing

Chromatographic Conditions:

A summary of the analytical and preparative HPLC conditions is provided in Table 1.

Table 1: HPLC System and Chromatographic Conditions

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 reverse-phase (4.6 mm x 150 mm, 5 µm) | C18 reverse-phase (50 mm x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 20-70% B over 25 min | 30-60% B over 40 min |

| Flow Rate | 1.0 mL/min | 80.0 mL/min |

| Column Temperature | 35°C | Ambient |

| Detection Wavelength | 214 nm & 280 nm | 220 nm |